molecular formula C8H12O3 B3190068 4-Pentenoic acid, 2-acetyl-, methyl ester CAS No. 3897-04-9

4-Pentenoic acid, 2-acetyl-, methyl ester

Cat. No. B3190068
CAS RN: 3897-04-9
M. Wt: 156.18 g/mol
InChI Key: ZPODYHCGBAQQKD-UHFFFAOYSA-N
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Description

“4-Pentenoic acid, 2-acetyl-, methyl ester” is a derivative of pentenoic acid . Pentenoic acid is a mono-carboxylic acid whose molecule has an unbranched chain of five carbons connected by three single bonds and one double bond . The compound has the empirical formula C5H8O2 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C7H12O2 . The IUPAC Standard InChI is InChI=1S/C7H12O2/c1-6(2)4-5-7(8)9-3/h4-6H,1-3H3/b5-4+ .

properties

CAS RN

3897-04-9

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 2-acetylpent-4-enoate

InChI

InChI=1S/C8H12O3/c1-4-5-7(6(2)9)8(10)11-3/h4,7H,1,5H2,2-3H3

InChI Key

ZPODYHCGBAQQKD-UHFFFAOYSA-N

SMILES

CC(=O)C(CC=C)C(=O)OC

Canonical SMILES

CC(=O)C(CC=C)C(=O)OC

Other CAS RN

3897-04-9

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of methyl acetoacetate (11.6 g, 100 mmol), allyl bromide (12.1 g, 100 mmol) and potassium carbonate (13.8 g, 100 mmol) in acetone (70 mL) is heated under reflux for 18 hours. The mixture is filtered and the filtrate is evaporated. The residue is chromatographed on silica gel (15:1 hexane:ethyl acetate) to give methyl 3-oxo-2-(1-propen-3-yl)butanoate (8.8 g, 47%): 1H-NMR (300 MHz, CDCl3) δ (TMS) 2.22 (s, 3H), 2.58 (t, 2H), 3.54 (t, 1H), 3.72 (s, 3H), 4.90-5.12(m, 2H), 5.60-5.82 (m, 1H).
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13.8 g
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70 mL
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Synthesis routes and methods II

Procedure details

In J. Org. Chem., Vol. 39, No. 22, 1974 at page 3271, an article by Durst & Liebeskind entitled, "Phase Transfer Catalysis. The Acetoacetic Ester Condensation" indicates that reaction of allyl chloride with methyl acetoacetate gives rise to a 30% yield of 4-carbomethoxy-1-hexen-5-one and reaction of methyl acetoacetate with allyl bromide in the presence of an Aliquat 336® catalyst gives rise to a 94.7% yield of 4-carbomethoxy-1-hexen-5-one. The reaction is carried out however in the presence of anhydrous benzene which gives rise to the danger of causing minute traces of benzene to exist in the final desired product which is to be used for its organoleptic properties in perfumery. The potential presence of such solvent is unacceptable in the perfumery field.
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Acetoacetic Ester
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